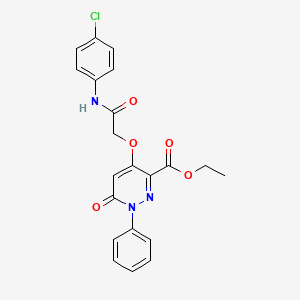![molecular formula C17H12O2S B2919586 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione CAS No. 929812-35-1](/img/structure/B2919586.png)
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound characterized by its unique fused ring structure. This compound contains multiple aromatic rings and a thioester functional group, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thioester group to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fused ring systems and thioesters.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione include other fused ring systems with thioester groups, such as:
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound lacks the sulfur atom present in the thione derivative, which may result in different reactivity and biological activity.
Benzo[c]furo[3,2-g]chromene derivatives: These compounds share the fused ring structure but may have different substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
9,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c1-9-10(2)18-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWHVMWULDETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4C(=S)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)
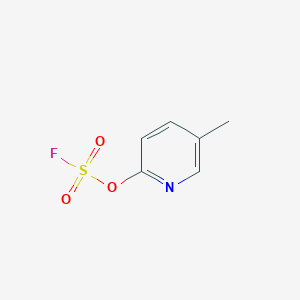
![2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2919509.png)
![3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2919511.png)
![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)
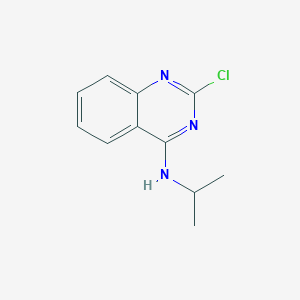
![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)
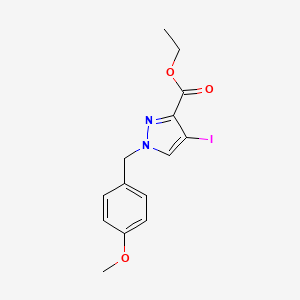
![N-CYCLOPROPYL-4-{[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]METHYL}BENZAMIDE](/img/structure/B2919517.png)
![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/new.no-structure.jpg)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)
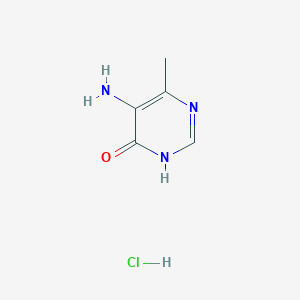
![3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2919525.png)
